molecular formula C17H20N4OS3 B2516610 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide CAS No. 450350-85-3

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide

Cat. No.: B2516610
CAS No.: 450350-85-3
M. Wt: 392.55
InChI Key: SPHPKGKMZXDFKJ-UHFFFAOYSA-N
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Description

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H20N4OS3 and its molecular weight is 392.55. The purity is usually 95%.
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Biological Activity

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. This class has garnered significant attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound based on existing research findings.

Chemical Structure and Synthesis

The compound's structure consists of a 1,3,4-thiadiazole ring substituted with an ethylthio group and an indole moiety linked via a thioether bond. The synthesis typically involves the condensation of 2-amino-5-alkylthio-1,3,4-thiadiazole with indole derivatives under acidic conditions. The yield of such reactions can range from 62% to 94%, depending on the specific conditions used .

Antimicrobial Activity

  • Mechanism of Action : The 1,3,4-thiadiazole scaffold has been associated with various mechanisms that contribute to its antimicrobial properties. These include disruption of cell wall integrity and interference with metabolic pathways in pathogens.
  • Case Studies :
    • In vitro studies have demonstrated that compounds similar to this compound exhibit significant antibacterial activity against strains such as Xanthomonas axonopodis and Mucor species .
    • A study reported median effective concentration (EC50) values for related thiadiazole compounds against Xac and Xoc, showing promising results compared to traditional antibiotics .

Antifungal Activity

The compound has been evaluated for its antifungal properties against various plant pathogens. Research indicates that derivatives containing the thiadiazole ring can inhibit fungal growth by disrupting cellular structures.

CompoundTarget PathogenEC50 (μg/ml)
Z2Botrytis cinerea15
Z3Fusarium oxysporum22

This table summarizes findings from studies that highlight the efficacy of certain thiadiazole derivatives in inhibiting fungal pathogens .

Anticancer Activity

Emerging research suggests that thiadiazole derivatives exhibit anticancer properties through various mechanisms:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell proliferation by targeting specific signaling pathways.

For instance, compounds derived from the 1,3,4-thiadiazole scaffold have been shown to possess IC50 values in the micromolar range against several cancer cell lines .

Pharmacological Insights

The pharmacological profile of this compound may be attributed to:

  • The presence of functional groups that facilitate interactions with biological targets.
  • The structural stability provided by the thiadiazole ring which enhances bioavailability.

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(1-propylindol-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4OS3/c1-3-9-21-10-14(12-7-5-6-8-13(12)21)24-11-15(22)18-16-19-20-17(25-16)23-4-2/h5-8,10H,3-4,9,11H2,1-2H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPHPKGKMZXDFKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=NN=C(S3)SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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